molecular formula C13H23NO4 B2486676 2-(1-Tert-butoxycarbonyl-5-methyl-3-piperidyl)acetic acid CAS No. 2248368-63-8

2-(1-Tert-butoxycarbonyl-5-methyl-3-piperidyl)acetic acid

Cat. No. B2486676
CAS RN: 2248368-63-8
M. Wt: 257.33
InChI Key: GTISQBBXTBCVGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric syntheses of derivatives closely related to 2-(1-Tert-butoxycarbonyl-5-methyl-3-piperidyl)acetic acid, such as (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid, have been reported. These syntheses typically start from readily available amino acids like L-aspartic acid, employing strategies like tribenzylation, alkylation, hydroboration, and reductive amination to construct the piperidine scaffold with the desired stereochemistry (Xue et al., 2002).

Molecular Structure Analysis

The molecular structure of related compounds, such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, has been elucidated through crystallographic studies. These analyses provide insights into the bond lengths, angles, and overall geometry of the molecule, contributing to a deeper understanding of its reactivity and properties (Mamat et al., 2012).

Scientific Research Applications

Asymmetric Synthesis

  • Asymmetric Synthesis of Piperidine Derivatives: The compound plays a role in the asymmetric synthesis of piperidine derivatives, such as (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid. These syntheses are important for creating enantiomerically pure compounds used in various pharmaceutical applications (Xue et al., 2002).

Chemical Transformations

  • Formation of Piperazine-2,5-diones: The compound is used in the Ugi reaction, leading to piperazine-2,5-diones after deprotection. These transformations contribute to the field of organic chemistry, particularly in the synthesis of complex molecules (Nikulnikov et al., 2010).
  • Quantitative Cleavage Studies: It's used in studies for the quantitative cleavage of N-blocked amino acids and peptides, contributing to the understanding of chemical processes in peptide synthesis (Ehrlich-Rogozinski, 1974).

Synthesis of Complex Molecules

  • Synthesis of Diaminopentanoic Acid: It's utilized in the synthesis of complex molecules like diaminopentanoic acid, which are key intermediates in peptide and protein synthesis (Maity & Strömberg, 2014).

Polymerization Studies

  • Amino Acid-Based Polyacetylenes: The compound is involved in the synthesis of amino acid-derived acetylene monomers, contributing to the development of novel polymers and materials (Gao et al., 2003).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-5-10(6-11(15)16)8-14(7-9)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTISQBBXTBCVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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